molecular formula C9H9NO2 B15506445 (E)-2-methyl-3-(pyridin-2-yl)acrylic acid

(E)-2-methyl-3-(pyridin-2-yl)acrylic acid

Cat. No.: B15506445
M. Wt: 163.17 g/mol
InChI Key: VPTCGWZDICQYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-methyl-3-(pyridin-2-yl)acrylic acid is a cinnamic acid derivative designed for research and development applications. This compound features a pyridine ring, which can serve as a coordinating ligand, and an acrylic acid moiety, making it a versatile building block in materials science and coordination chemistry. While direct studies on this specific molecule are limited, its core structure is closely related to other (E)-2-methyl-3-(pyridin-2-yl)acrylate esters, which share the same pharmacophore . Furthermore, structurally similar 1,2,4-triazole-containing alkenoic acids have been demonstrated to exhibit promising antimicrobial properties, suggesting potential applications for this compound in the development of new antibacterial and antifungal agents . The molecular framework is also of significant interest in the synthesis of functional polymers, as acrylic acid derivatives are key monomers for creating copolymers with tailored properties for specialized applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-3-pyridin-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTCGWZDICQYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position on the Pyridine Ring

The position of the pyridine substituent (2-yl, 3-yl, or 4-yl) significantly impacts physicochemical properties:

  • (E)-3-(Pyridin-2-yl)acrylic Acid : Exhibits strong intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton, forming a seven-membered ring . This enhances π-conjugation, leading to absorption at ~340 nm and dual fluorescence emission at 420 nm and 490 nm in acetonitrile .
  • (E)-3-(Pyridin-4-yl)acrylic Acid : Lacks intramolecular hydrogen bonding due to the distal position of the pyridine nitrogen, resulting in reduced conjugation and altered photophysical properties .
  • Pyridin-3-yl Derivatives : Intermediate in conjugation efficiency, as seen in compounds like (E)-3-(pyridin-3-yl)acrylic acid, which exhibit moderate solubility and reactivity in solid-state photochemical reactions .
Table 1: Impact of Pyridyl Position on Key Properties
Compound Pyridyl Position Intramolecular H-Bonding λmax (nm) Fluorescence Emission (nm)
(E)-3-(Pyridin-2-yl)acrylic Acid 2-yl Yes (7-membered ring) 340 420, 490
(E)-3-(Pyridin-4-yl)acrylic Acid 4-yl No 320 N/A
(E)-2-Methyl-3-(pyridin-2-yl)acrylic Acid* 2-yl Likely disrupted ~335–345* TBD

*Inferred based on structural analogs. Methyl substitution may sterically hinder H-bonding.

Substituent Effects on the Acrylic Acid Backbone

Methyl Substitution vs. Benzamido Groups
  • (E)-2-Benzamido-3-(pyridin-2-yl)acrylic Acid (30a): The benzamido group enhances planarity and stabilizes the enol tautomer via intramolecular H-bonding, increasing solubility in polar solvents (e.g., DMSO) and lowering pKa compared to unsubstituted analogs .
  • This may lower solubility in water but improve membrane permeability in biological systems.
Table 2: Substituent Effects on Physicochemical Properties
Compound Substituent Solubility (Polar Solvents) pKa Application Example
(E)-3-(Pyridin-2-yl)acrylic Acid H Moderate ~3.5 Fluorescent probes
(E)-2-Benzamido-3-(pyridin-2-yl)acrylic Acid Benzamido High ~2.8 Photochemical studies
(E)-2-Methyl-3-(pyridin-2-yl)acrylic Acid* Methyl Low to moderate ~3.2–3.7* Drug delivery systems (inferred)

Solid-State and Crystallographic Behavior

  • trans-4-((E)-2-(Pyridin-2-yl)vinyl)benzoic Acid (III): Crystallizes in the monoclinic space group P21 with unit cell parameters a = 3.8936 Å, b = 17.7014 Å, c = 8.0453 Å, and β = 94.403° . The extended π-system facilitates dense packing, enhancing thermal stability.
  • (E)-2-Methyl Derivative : Methyl substitution is expected to disrupt crystal packing, leading to lower melting points and altered mechanical properties compared to planar analogs.

Q & A

Q. What are the optimal synthetic routes for (E)-2-methyl-3-(pyridin-2-yl)acrylic acid in laboratory settings?

The synthesis typically involves multi-step organic reactions, including condensation or coupling reactions. For example:

  • Step 1 : React pyridin-2-yl derivatives (e.g., 2-aminopyridine) with methyl acrylate precursors under acidic or basic conditions.
  • Step 2 : Optimize reaction parameters such as temperature (e.g., reflux at 80–100°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., triphenyl phosphate in pyridine) to improve yield .
  • Step 3 : Monitor reaction progress via TLC or HPLC to ensure completion.

Q. What purification techniques are recommended post-synthesis?

  • Crystallization : Use solvents like ethanol or ethyl acetate to isolate the product.
  • Chromatography : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate mixtures) for higher purity .
  • Recrystallization : Optimize solvent polarity to remove by-products (e.g., unreacted starting materials) .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15 minutes and seek medical attention .

Q. How is the stereochemical configuration (E/Z) validated?

  • NMR Spectroscopy : Analyze coupling constants (e.g., J = 12–16 Hz for trans double bonds in 1H^{1}\text{H}-NMR) .
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL to confirm the (E)-configuration .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data with published benchmarks .
  • Crystallographic Analysis : Use SHELX to resolve structural ambiguities (e.g., unexpected peaks in 13C^{13}\text{C}-NMR due to impurities) .
  • Batch Analysis : Perform HPLC-MS to identify trace impurities or stereoisomers causing discrepancies .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C and monitor degradation via UV-Vis spectroscopy .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .
  • Hydrolytic Stability : Assess susceptibility to hydrolysis by tracking carboxylic acid formation under acidic/basic conditions .

Q. What strategies are effective for resolving low yields in large-scale syntheses?

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd or Cu) to improve coupling efficiency .
  • Solvent Engineering : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • Microwave-Assisted Synthesis : Enhance reaction rates and yields by using controlled microwave heating .

Q. How does the compound interact with biological macromolecules (e.g., enzymes or receptors)?

  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with pyridine-sensitive targets .
  • Surface Plasmon Resonance (SPR) : Measure real-time interactions with proteins (e.g., kinases) to quantify binding kinetics .
  • In Vitro Assays : Test inhibition of enzymes like COX-2 or ACE using fluorometric/colorimetric assays .

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